(2S,3R)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid

Description

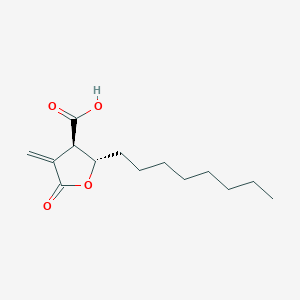

(2S,3R)-4-Methylidene-2-octyl-5-oxooxolane-3-carboxylic acid (CAS: 1234694-22-4), commonly referred to as (-)-C75, is a stereospecific γ-butyrolactone derivative with a molecular formula of C₁₄H₂₂O₄ and a molecular weight of 254.32 g/mol. Its structure features:

- A tetrahydrofuran (oxolane) ring with a 5-oxo group.

- A methylidene substituent at the C4 position.

- An octyl chain at the C2 position.

- A carboxylic acid group at the C3 position.

The compound’s stereochemistry ((2S,3R)) is critical for its biological activity as a fatty acid synthase (FAS) inhibitor, which suppresses lipid biosynthesis and induces apoptosis in cancer cells . Its physicochemical properties include a LogP of 3.65, indicating moderate lipophilicity, and a topological polar surface area (tPSA) of 63.6 Ų, suggesting moderate membrane permeability .

Properties

IUPAC Name |

(2S,3R)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWLZDVWHQVAJU-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@H]1[C@@H](C(=C)C(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10940721 | |

| Record name | 4-Methylidene-2-octyl-5-oxooxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191282-48-1 | |

| Record name | 4-Methylidene-2-octyl-5-oxooxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2S,3R)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid, commonly referred to as C75, is a synthetic compound recognized for its significant biological activities, particularly as an inhibitor of fatty acid synthase (FASN). This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Molecular Characteristics

- Molecular Formula: C14H22O4

- Molecular Weight: 254.32 g/mol

- CAS Number: 1234694-22-4

C75 functions primarily as a FASN inhibitor. By inhibiting this enzyme, it disrupts lipid metabolism, leading to altered fatty acid synthesis. The accumulation of malonyl-CoA in cells is a crucial aspect of its mechanism, which can result in cytotoxic effects on cancer cells that rely heavily on fatty acid synthesis for growth and proliferation .

Biological Activity Overview

C75 has been studied for its diverse biological effects:

- Weight Loss and Feeding Inhibition:

- Cytotoxicity Against Cancer Cell Lines:

- Impact on Mitochondrial Function:

Case Studies

Several studies have highlighted the biological activities of C75:

-

Study on Obesity Models:

A study demonstrated that C75 effectively reduced body weight and fat mass in ob/ob mice. The compound was administered in racemic form, leading to profound metabolic changes that inhibited feeding behavior . -

Cancer Cell Line Studies:

In vitro studies showed that C75 caused significant cell death in breast cancer and prostate cancer cell lines. The cytotoxicity was linked to the accumulation of malonyl-CoA and subsequent disruption of lipid metabolism pathways .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

*Estimated based on molecular formula.

Key Observations :

Alkyl Chain Length :

- The octyl chain in (-)-C75 enhances lipophilicity (LogP = 3.65) compared to shorter chains (e.g., propyl in (-)-265c), improving membrane permeability and target binding .

- The tridecyl analogue () has a longer chain, which may further increase LogP but reduce solubility.

Stereochemical Impact :

- (-)-C75’s (2S,3R) configuration is essential for FAS inhibition. The (2R,3S) isomer () likely exhibits reduced activity due to steric mismatches with the enzyme’s active site .

Methylidene vs. Alternative Substituents :

- Compounds like (4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid () replace the methylidene with a fused isoindole ring, altering rigidity and electronic properties. This structural change eliminates FAS inhibition but may introduce new bioactivities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.